1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride
Description
1-Methyl-4-[(3R)-pyrrolidin-3-yl]piperazine hydrochloride is a heterocyclic compound featuring a piperazine core substituted with a methyl group at the 1-position and an (R)-configured pyrrolidin-3-yl group at the 4-position. This structure combines the flexibility of piperazine with the stereochemical specificity of pyrrolidine, making it a valuable scaffold in medicinal chemistry. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations.
Properties
IUPAC Name |
1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3.ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;/h9-10H,2-8H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXZCBXOYWIONG-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917505-14-7 | |
| Record name | Piperazine, 1-methyl-4-[(3R)-3-pyrrolidinyl]-, hydrochloride (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917505-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of (3R)-Pyrrolidin-3-One
(3R)-Pyrrolidin-3-ol, synthesized via hydrolysis of methyl (3R)-4-amino-3-hydroxybutanoate, undergoes oxidation using Dess-Martin periodane (DMP) in dichloromethane (DCM) to yield (3R)-pyrrolidin-3-one (82% yield, ).
Reductive Amination
1-Methylpiperazine (1.0 equiv) reacts with (3R)-pyrrolidin-3-one (1.2 equiv) in dichloroethane (DCE) using STAB (1.5 equiv) and acetic acid (AcOH, 1.5 equiv) at room temperature for 12 hours. The reaction mixture is concentrated, and the crude product is purified via flash chromatography (SiO₂, 0–10% methanol/DCM) to afford 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine as a pale-yellow oil (64% yield, ).
Key Data:
-
Reaction Time : 12 hours
-
Solvent : DCE
-
Reducing Agent : STAB
-
Yield : 64%
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol, treated with 4 M HCl in dioxane (1.1 equiv), and stirred for 1 hour. Evaporation under reduced pressure yields the hydrochloride salt as a white solid (95% recovery, ).
Route 2: Boc Protection/Methylation Sequence
Boc Protection of Piperazine
Piperazine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature. Boc-piperazine is isolated after aqueous workup (89% yield).
Selective Methylation
Boc-piperazine (1.0 equiv) reacts with methyl iodide (1.2 equiv) in the presence of potassium carbonate (K₂CO₃, 2.0 equiv) in acetonitrile (MeCN) at 60°C for 6 hours. Boc-1-methylpiperazine is obtained (78% yield, ).
Deprotection and Reductive Amination
Boc-1-methylpiperazine is treated with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 2 hours. The deprotected 1-methylpiperazine (as TFA salt) undergoes reductive amination with (3R)-pyrrolidin-3-one (1.2 equiv) using STAB/AcOH in DCE (12 hours, RT). Flash chromatography affords the free base (58% yield over two steps).
Advantages:
-
Avoids over-alkylation of piperazine.
-
Enables stoichiometric control of methyl group introduction.
Route 3: Mitsunobu Coupling of (3R)-Pyrrolidin-3-Ol
Mitsunobu Reaction
1-Methylpiperazine (1.0 equiv), (3R)-pyrrolidin-3-ol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) react in THF at 0°C for 1 hour, followed by warming to RT overnight. The product is purified via chromatography (42% yield, ).
Limitations:
-
Moderate yield due to competing side reactions.
-
Requires enantiomerically pure pyrrolidin-3-ol.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 58 | 58 | 42 |
| Stereochemical Control | Moderate | High | High |
| Purification Complexity | Low | Moderate | High |
| Scalability | High | High | Moderate |
Route 2 emerges as the most robust method, balancing yield and stereochemical fidelity. Route 1 offers simplicity but necessitates resolution steps if racemization occurs during pyrrolidin-3-one synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperazine and pyrrolidine exhibit antibacterial properties. For instance, compounds similar to 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine have shown effectiveness against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 0.96 to 7.81 μg/mL, indicating potent antibacterial activity comparable to established antibiotics like penicillin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using the LPS-induced RAW264.7 macrophage model showed that compounds related to 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine can significantly reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Antineoplastic Activity
Research indicates that this compound and its analogs possess moderate antineoplastic activity against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The ability to inhibit cancer cell proliferation opens avenues for developing new anticancer therapies based on this chemical structure .
Case Study 1: Antibacterial Efficacy
In a study published in the Molecules journal, several piperazine derivatives were isolated from marine bacteria, showing robust antibacterial activity against Staphylococcus aureus. The study highlighted the structure-activity relationship (SAR) of these compounds, emphasizing the role of the piperazine and pyrrolidine rings in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort investigated the anti-inflammatory mechanisms of pyrrolidine-piperazine derivatives. The results indicated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, supporting their potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Ring Size and Conformation : The target compound’s pyrrolidine (5-membered ring) versus piperidine (6-membered) in analogs (e.g., 1-methyl-4-piperidinylpiperazine) alters steric and electronic profiles, impacting receptor binding.
- Substituent Effects : The carbonyl group in 1-methyl-4-(1-pyrrolidinylcarbonyl)piperazine introduces polarity, reducing lipophilicity compared to the target compound.
- Salt Forms : Trihydrochloride salts (e.g., in ) increase solubility but may affect toxicity profiles.
Key Insights :
- Target Compound : Likely serves as a precursor for neuroactive agents, given the prevalence of piperazine-pyrrolidine hybrids in dopamine and serotonin receptor modulators.
- Trimetazidine Analogs : Demonstrate the impact of aromatic substituents (e.g., trimethoxybenzyl) on shifting activity toward metabolic regulation.
- Synthetic Flexibility : Piperazine derivatives are frequently modified via alkylation or acylation (e.g., ’s carbonyl variant), enabling tailored pharmacokinetics.
Structural-Activity Relationship (SAR) Considerations
- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring in the target compound may enhance rigidity, favoring selective interactions with compact binding pockets compared to bulkier piperidine analogs.
- Chirality : The (R)-configuration at pyrrolidin-3-yl (target compound) could improve enantioselective binding, as seen in stereospecific NK-1 antagonists ().
- Hydrochloride Salts : Improve solubility but may alter crystallization behavior, affecting formulation stability compared to free bases.
Biological Activity
1-Methyl-4-[(3R)-pyrrolidin-3-yl]piperazine; hydrochloride, also known as (R)-1-methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride, is a compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine core with a methyl and pyrrolidine substituent. Its molecular formula is C9H22Cl3N3, and it has been recorded in databases such as PubChem . The structural configuration contributes to its biological interactions, particularly in neurotransmitter modulation.
Neuropharmacological Effects
1-Methyl-4-[(3R)-pyrrolidin-3-yl]piperazine exhibits significant activity in modulating neurotransmitter systems. It has been shown to interact with serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions. Research indicates that the compound may act as an agonist at certain serotonin receptor subtypes, potentially influencing anxiety and depression pathways .
Antimicrobial Properties
Recent studies have highlighted the antibacterial efficacy of compounds containing piperazine and pyrrolidine moieties. For instance, derivatives of this compound have demonstrated activity against various Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine; hydrochloride could serve as a template for developing new antibacterial agents.
Anticancer Activity
Preliminary investigations into the anticancer potential of piperazine derivatives indicate that 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine may inhibit cell proliferation in various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated .
Case Studies
The biological activity of 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine is primarily mediated through its interaction with specific receptors:
- Serotonin Receptors : Modulates mood and anxiety through selective receptor binding.
- Dopamine Receptors : Influences reward pathways and motor control.
- Bacterial Cell Membrane Disruption : Exhibits antimicrobial effects by compromising bacterial membrane integrity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine hydrochloride, and what coupling reagents are typically employed?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrazole cores with piperazine derivatives. Coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used to functionalize carboxyl groups on intermediates, as demonstrated in analogous piperazine-based syntheses . Trifluoroacetic acid (TFA) may serve as an activator in such reactions.
Q. How is the purity of 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine hydrochloride typically assessed in academic research?
- Methodological Answer : Reversed-phase high-performance liquid chromatography (HPLC) is a standard method, as validated for structurally related piperazine hydrochlorides. For example, HPLC with UV detection at 254 nm can resolve impurities like chlorinated byproducts, using a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) . Mass spectrometry (MS) coupled with HPLC further confirms molecular identity and purity.
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies on similar hydrochlorides indicate degradation risks at room temperature, particularly in humid environments. Desiccants like silica gel should be used to mitigate hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for stereoselective synthesis of the (3R)-pyrrolidinyl moiety in this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) may enhance enantiomeric excess. For example, hydrogenation of pyrrolidine precursors using chiral catalysts can achieve >90% stereoselectivity. Reaction monitoring via circular dichroism (CD) spectroscopy or chiral HPLC is critical for verifying configuration .
Q. What strategies are effective in resolving discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions may arise from variations in stereochemical purity, salt forms, or assay conditions. Researchers should:
- Re-evaluate compound identity using X-ray crystallography or nuclear Overhauser effect (NOE) NMR.
- Perform dose-response curves under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental factors .
- Compare receptor binding affinities using radioligand displacement assays to isolate target interactions .
Q. How can impurity profiles of 1-methyl-4-[(3R)-pyrrolidin-3-yl]piperazine hydrochloride be systematically characterized?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is ideal for detecting trace byproducts (e.g., N-methylated derivatives or des-pyrrolidinyl analogs). Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (acid/base/oxidative stress) help identify labile impurities .
Q. What in vitro models are suitable for studying the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?
- Methodological Answer : Use immortalized brain endothelial cell monolayers (e.g., hCMEC/D3) in transwell assays. Measure apparent permeability (Papp) with LC-MS quantification. Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 and 6.5 can predict passive diffusion, while efflux transporter inhibitors (e.g., elacridar for P-gp) assess active transport .
Q. What environmental factors most significantly impact the compound’s stability in aqueous solutions?
- Methodological Answer : pH and temperature are critical. Stability studies on similar piperazine hydrochlorides show:
- Degradation at pH >8 : Hydrolysis of the pyrrolidinyl group via nucleophilic attack.
- Oxidation at pH <3 : Formation of N-oxide byproducts.
- Thermal degradation : Accelerated above 40°C, monitored via Arrhenius plot analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
